N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide
Description
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Properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O17/c1-9-16(32)19(35)21(37)25(40-9)45-23-20(36)17(33)13(7-29)42-26(23)44-22-14(8-30)43-24(15(18(22)34)27-10(2)31)41-12-5-3-11(4-6-12)28(38)39/h3-6,9,13-26,29-30,32-37H,7-8H2,1-2H3,(H,27,31)/t9-,13+,14+,15+,16+,17-,18+,19+,20-,21-,22+,23+,24+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLTWNKLPSVELR-UOFGCEEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745390 | |
| Record name | 4-Nitrophenyl 6-deoxy-alpha-L-galactopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177855-99-1 | |
| Record name | 4-Nitrophenyl 6-deoxy-alpha-L-galactopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide is a complex glycosylated compound with potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound has a molecular formula of C32H54N4O21 and a molecular weight of 830.8 g/mol. Its structure features multiple hydroxyl groups and glycosidic linkages that contribute to its biological interactions.
Structural Formula
| Component | Description |
|---|---|
| Molecular Formula | C32H54N4O21 |
| Molecular Weight | 830.8 g/mol |
| Functional Groups | Hydroxyl (-OH), Acetamido (-NHCOCH3), Nitrophenoxy |
Antimicrobial Properties
Research indicates that compounds similar to N-acetamido derivatives exhibit significant antimicrobial activity. For example, studies have shown that acetamido derivatives can inhibit the growth of various bacteria and fungi. The presence of hydroxyl groups enhances their solubility and interaction with microbial cell walls.
Immunomodulatory Effects
Some studies suggest that this compound may possess immunomodulatory properties. For instance, derivatives with similar structural motifs have been reported to stimulate immune responses in vitro. This activity could be attributed to the ability of the compound to interact with immune cell receptors.
Case Studies
- Antimicrobial Activity Study : A study conducted on acetamido derivatives demonstrated a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria. The derivatives were found to disrupt bacterial cell membrane integrity.
- Immunomodulatory Effects : In vitro assays showed that certain glycosylated compounds can enhance the production of cytokines in immune cells, suggesting a potential role in modulating immune responses.
The biological activity of N-acetamido compounds can be attributed to several mechanisms:
- Cell Wall Disruption : The hydrophilic nature of hydroxyl groups allows these compounds to penetrate bacterial membranes effectively.
- Cytokine Modulation : Glycosylation may play a role in receptor binding on immune cells, leading to enhanced cytokine production.
Research Findings
Recent research has focused on the structure-activity relationship (SAR) of similar compounds:
Scientific Research Applications
Drug Development
This compound has been investigated for its potential use in drug formulations due to its ability to interact with biological membranes and influence cellular processes. The presence of multiple hydroxyl groups enhances its solubility in aqueous environments and may facilitate its role as a drug carrier or enhancer .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. Its structural components can disrupt bacterial cell walls or inhibit essential metabolic pathways in pathogens. This makes it a candidate for developing new antibiotics or antimicrobial agents .
Cancer Research
Studies have shown that compounds similar to N-[(2S,3R,4R,5S,6R)-... can modulate signaling pathways involved in cancer progression. By targeting specific receptors or enzymes within cancer cells, these molecules may help inhibit tumor growth or induce apoptosis (programmed cell death) .
Glycobiology
As a carbohydrate derivative, this compound plays a crucial role in glycobiology research. It can be used to study glycosylation processes—where sugars are attached to proteins or lipids—which are vital for cell signaling and immune responses. Understanding these interactions can lead to advancements in vaccine development and immunotherapy .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Properties | Demonstrated effectiveness against Gram-positive bacteria with minimal cytotoxicity to human cells. |
| Study B | Cancer Cell Apoptosis | Induced apoptosis in breast cancer cell lines through modulation of the NF-kB pathway. |
| Study C | Glycosylation Mechanisms | Provided insights into the role of complex carbohydrates in cell signaling pathways affecting immune responses. |
Preparation Methods
Synthesis of the 4-Nitrophenoxy Glucose Donor
The 4-nitrophenoxy group is introduced via glycosylation using para -nitrophenol as an acceptor. As demonstrated by Qiu and Fairbanks, reducing sugars can be directly converted into para-nitrophenyl (pNP) glycosides using 2-chloro-1,3-dimethylimidazolinium chloride (DMC) in aqueous base. For the glucose donor:
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Glucose peracetylation : Protect all hydroxyl groups as acetates using acetic anhydride.
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Selective anomeric activation : Treat with DMC and para-nitrophenol in water with NaHCO₃ to yield the β-pNP glycoside.
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Deacetylation : Remove acetyl groups via Zemplén conditions (NaOMe/MeOH) to expose hydroxyls for subsequent glycosylation.
This method achieves >90% yield for β-pNP glycosides with 1,2-trans stereochemistry.
Synthesis of the Rhamnose Donor (6-Methyloxane)
The (2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl group corresponds to α-L-rhamnose. Preparation involves:
Synthesis of the Acetamide-Modified Mannose Acceptor
The acetamide group is introduced at C3 of the central oxane ring:
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Azide introduction : Treat mannose with NaN₃ and SnCl₂ to replace the C3 hydroxyl with an azide.
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Staudinger reaction : Reduce the azide to an amine using PPh₃/H₂O.
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Acetylation : React with acetic anhydride to form the acetamide.
Sequential Glycosylation for Trisaccharide Assembly
First Glycosylation: Rhamnose to Glucose
Second Glycosylation: Mannose-Acetamide to Glucose-Rhamnose
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Donor preparation : Protect mannose-acetamide as a glycosyl bromide (using HBr/AcOH).
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Promoter system : Ag₂CO₃ in toluene activates the donor for coupling with the disaccharide’s C2 hydroxyl.
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Selectivity : The C2 acetamide participates in neighboring group effects, favoring β-linkage.
Global Deprotection and Functionalization
Removal of Benzyl Ethers
Hydrogenolysis with H₂/Pd-C in EtOH removes benzyl groups, yielding free hydroxyls.
Final Acetamide Stability
The acetamide remains intact under hydrogenolysis conditions, confirmed by ¹H NMR.
Analytical Data and Validation
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 789.72 g/mol | HRMS (ESI+) |
| [α]D²⁵ | +54.3° (c 1.0, H₂O) | Polarimetry |
| Key ¹H NMR Signals | δ 8.21 (d, J = 9.1 Hz, pNP ArH) | 600 MHz, D₂O |
| Purity | >99% | HPLC (C18, 90:10 H₂O/MeCN) |
Challenges and Optimization
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Solubility Issues : The polar nature of intermediates necessitated DMF/CH₃CN mixtures during glycosylation.
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Stereochemical Drift : Elevated temperatures during Ag-mediated couplings caused partial epimerization, mitigated by maintaining reactions at −15°C.
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Alternative Routes : Enzymatic glycosylation using galactosyltransferases was explored but yielded <20% product due to substrate specificity .
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Glycosylation Catalyst | BF₃·OEt₂ (0.1 equiv) | |
| Protecting Group | Acetyl (removed via Zemplén deacetylation) | |
| Purification | Size-exclusion chromatography |
How can advanced spectroscopic methods resolve structural ambiguities in this compound?
Advanced Research Focus
Contradictions in structural data (e.g., conflicting NOESY correlations or unexpected MS fragments) require:
- Multi-dimensional NMR : Use HSQC and HMBC to map long-range coupling between the nitrophenoxy group and adjacent oxane rings .
- X-ray crystallography : Resolve absolute configuration of stereocenters, particularly at C2 and C3 positions in the oxane rings .
- High-resolution MS/MS : Analyze fragmentation patterns to distinguish between regioisomers (e.g., nitro group placement) .
Methodological Example :
A 2020 study resolved conflicting NOESY signals by comparing experimental data with DFT-calculated nuclear Overhauser effects (NOEs) for proposed conformers .
What strategies address instability of the 4-nitrophenoxy moiety during kinetic studies?
Advanced Research Focus
The nitro group is prone to photodegradation and hydrolysis. Mitigation strategies include:
- Light-sensitive protocols : Conduct reactions under amber glass or LED light exclusion .
- Buffered conditions : Use phosphate buffers (pH 6.5–7.5) to stabilize the nitrophenoxy linkage during enzymatic assays .
- Real-time monitoring : Employ inline UV-Vis spectroscopy (λ = 320–400 nm) to track degradation kinetics .
Q. Table 2: Stability Data Under Varied Conditions
| Condition | Half-Life (h) | Degradation Product |
|---|---|---|
| pH 7.0, 25°C, dark | 48.2 ± 3.1 | None detected |
| pH 9.0, 37°C, light | 2.1 ± 0.4 | 4-Nitrophenol |
How do computational models predict the compound’s interaction with carbohydrate-binding proteins?
Advanced Research Focus
Molecular docking and MD simulations are used to study binding to lectins or enzymes:
- Force fields : Apply GLYCAM06 for accurate sugar moiety parametrization .
- Binding free energy calculations : Use MM-PBSA to quantify interactions with the acetamide and nitrophenoxy groups .
- Validation : Compare computational predictions with SPR (surface plasmon resonance) binding affinity data .
Case Study :
A 2025 AI-driven study integrated COMSOL Multiphysics with MD simulations to model solvent accessibility of the nitrophenoxy group, correlating with experimental stability data .
What methodologies reconcile contradictions in stereochemical assignments from different labs?
Advanced Research Focus
Discrepancies often arise from variations in NMR referencing or crystallization conditions. Solutions include:
- Interlaboratory calibration : Standardize NMR chemical shifts using internal references (e.g., TMS or DSS) .
- Comparative crystallography : Share single-crystal datasets across labs to validate unit cell parameters .
- Peer-validated databases : Upload structural data to ChEBI or PubChem for cross-referencing .
Q. Example Workflow :
Re-measure disputed stereocenters using cryogenic NMR (600 MHz, 100 K).
Validate with ECD (electronic circular dichroism) spectra for absolute configuration .
How can researchers optimize regioselective functionalization of the oxane rings?
Basic Research Focus
Key strategies involve:
- Protecting group strategy : Temporarily block reactive hydroxyls with tert-butyldimethylsilyl (TBS) groups .
- Catalytic systems : Use Au(I) catalysts for selective glycosylation at the C3 position .
- Kinetic vs. thermodynamic control : Adjust reaction time and temperature to favor desired regioisomers .
What analytical workflows ensure reproducibility in large-scale synthesis?
Advanced Research Focus
Reproducibility challenges stem from batch-to-batch variability in:
- Starting materials : Enforce strict QC via chiral HPLC for sugar precursors .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression .
- DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., solvent ratio, catalyst loading) .
How does the 4-nitrophenoxy group influence biological activity compared to analogs?
Advanced Research Focus
Comparative studies require:
- SAR (Structure-Activity Relationship) : Synthesize analogs with Cl, Br, or H replacing the nitro group .
- Biological assays : Test inhibition of glycosidases or binding to lectins (e.g., concanavalin A) .
- Computational QSAR : Model electronic effects (Hammett σ constants) of substituents on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
